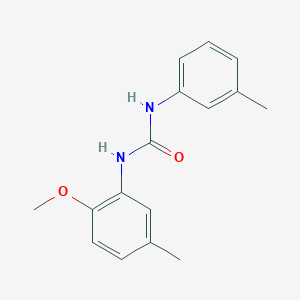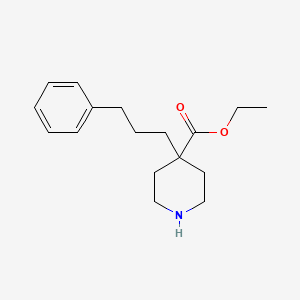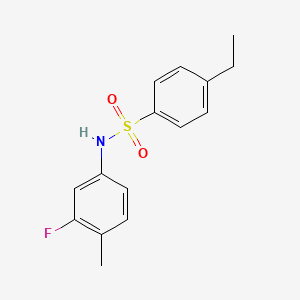![molecular formula C15H19N3O3 B5283775 [4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B5283775.png)
[4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-nitrophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2-methylprop-2-enyl group and a 4-nitrophenyl methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Methylprop-2-enyl Group: The piperazine ring is then alkylated with 2-methylprop-2-enyl halide in the presence of a strong base like sodium hydride.
Introduction of the 4-Nitrophenyl Methanone Group: The final step involves the acylation of the substituted piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylprop-2-enyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group in the 4-nitrophenyl methanone can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the 2-methylprop-2-enyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various alkyl or aryl substituted piperazines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions between piperazine-based drugs and their biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Piperazine derivatives are known for their pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.
[4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.
[4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-fluorophenyl)methanone: Similar structure but with a fluoro group instead of a nitro group.
Uniqueness
The presence of the nitro group in [4-(2-Methylprop-2-enyl)piperazin-1-yl]-(4-nitrophenyl)methanone makes it unique compared to its analogs. The nitro group can undergo various chemical transformations, providing a versatile platform for the synthesis of new compounds with diverse biological activities.
Propiedades
IUPAC Name |
[4-(2-methylprop-2-enyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-12(2)11-16-7-9-17(10-8-16)15(19)13-3-5-14(6-4-13)18(20)21/h3-6H,1,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFODKKCKRAAEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-2-[(2-hydroxyethyl)amino]-4(3H)-quinazolinone](/img/structure/B5283692.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5283700.png)
![N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B5283705.png)
![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3,6,6-TRIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B5283707.png)
![1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid](/img/structure/B5283714.png)
![N~3~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)-beta-alaninamide](/img/structure/B5283727.png)


![4-({5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}amino)butan-1-ol](/img/structure/B5283762.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5283768.png)

![1-ACETYL-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5283782.png)
![(5E)-5-[[4-[3-(4-ethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5283794.png)
![2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]ethyl acetate](/img/structure/B5283797.png)
